Product packaging for 4-Acetylphenanthrene(Cat. No.:CAS No. 26698-33-9)

4-Acetylphenanthrene

Cat. No.: B1617863
CAS No.: 26698-33-9
M. Wt: 220.26 g/mol
InChI Key: NQUAUYFCIGKDFS-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Derivatives Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. aaqr.orgd-nb.infoscribd.com They are environmental pollutants, often formed from the incomplete combustion of organic materials. aaqr.org Research into PAH derivatives, such as acetylphenanthrenes, is a significant subfield. These derivatives can exhibit different, and sometimes more pronounced, toxicities than their parent PAHs. nih.gov The study of PAH derivatives like 4-acetylphenanthrene helps in understanding their environmental presence, biotransformation, and potential biological effects. nih.govmdpi.com Oxygenated PAHs (OPAHs), which include acetylated PAHs, are of particular interest as they are products of the atmospheric degradation of PAHs and can also be directly emitted from combustion sources. copernicus.org

Historical Perspectives on Synthetic Challenges and Steric Hindrance at the 4-Position

The synthesis of this compound has historically been a significant challenge for organic chemists. Early methods were often lengthy and inefficient, a fact attributed to the steric hindrance at the 4-position of the phenanthrene (B1679779) nucleus. tandfonline.comresearchgate.nettandfonline.com The bulky nature of the fused ring system impedes direct acylation at this position.

Parameter Value
Early Synthesis (from Naphthalene)11 stages
Overall Yield (from Naphthalene)2.3% tandfonline.comresearchgate.net
Improved Synthesis (1979)4 stages tandfonline.com
Overall Yield (1979 Synthesis)4.0% tandfonline.com
Relative Reactivity (Perrier Acetylation)0.0085 (compared to 1-naphthyl at 1.00) researchgate.net

A summary of key data related to the synthesis of this compound.

Significance of Acetylphenanthrenes as Chemical Probes and Synthetic Precursors

Despite the synthetic hurdles, acetylphenanthrenes, including the 4-isomer, are valuable compounds in chemical research, serving as both chemical probes and synthetic precursors. acs.orgmdpi.comnih.govrsc.org

Chemical Probes: The term "chemical probe" refers to a small molecule used to study and manipulate biological systems. mdpi.comnih.gov While specific applications of this compound as a probe are not extensively detailed in the provided results, acetylphenanthrene derivatives in general are utilized in this capacity. For instance, they have been incorporated into more complex molecules to study biological processes. acs.org The fluorescence properties of the phenanthrene ring system make it a candidate for the development of fluorescent probes. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O B1617863 4-Acetylphenanthrene CAS No. 26698-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26698-33-9

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

1-phenanthren-4-ylethanone

InChI

InChI=1S/C16H12O/c1-11(17)14-8-4-6-13-10-9-12-5-2-3-7-15(12)16(13)14/h2-10H,1H3

InChI Key

NQUAUYFCIGKDFS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2

Canonical SMILES

CC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for 4 Acetylphenanthrene and Its Isomers

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acetylation of phenanthrene (B1679779) yields a mixture of five possible isomers: 1-, 2-, 3-, 4-, and 9-acetylphenanthrene (B180964). researchgate.net The reaction involves an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, typically aluminum chloride. chemcess.comnih.gov The inherent differences in the electronic and steric environments of the five non-equivalent positions on the phenanthrene ring lead to significant challenges in controlling the regioselectivity of the reaction.

The proportions of the 1-, 2-, 3-, 4-, and 9-acetylphenanthrene isomers produced during Friedel-Crafts acetylation vary widely based on the chosen solvent and other reaction parameters. researchgate.net This variability underscores the sensitive nature of electrophilic attack on the polycyclic aromatic hydrocarbon framework.

The solvent plays a critical role in determining the regiochemical outcome of the acetylation of phenanthrene. researchgate.netlibretexts.org In ethylene (B1197577) dichloride, the reaction favors substitution at the 9-position, making 9-acetylphenanthrene the major product with a 54% yield. researchgate.net Conversely, when the reaction is conducted in solvents like nitrobenzene (B124822), nitromethane (B149229), benzene (B151609), or carbon disulfide, the 3-acetylphenanthrene (B1329424) isomer is predominantly formed, with yields reaching up to 65% in nitrobenzene. researchgate.net In chloroform (B151607), the reaction yields approximately equal amounts of the 3- and 9-isomers (37% each). researchgate.net The 4-acetylphenanthrene isomer is consistently a minor product across these common solvents, with its proportion ranging from as low as 0.5% in chloroform to 8% in carbon disulfide. researchgate.net The 1- and 2-isomers are also formed in smaller amounts compared to the 3- and 9-isomers. researchgate.net

SolventMajor Isomer(s)Reported Yield/Proportion of Major Isomer(s)Proportion of this compound
Ethylene Dichloride9-Acetylphenanthrene54%Not specified, but minor
Nitrobenzene3-Acetylphenanthrene65%Not specified, but minor
Nitromethane3-Acetylphenanthrene64%Not specified, but minor
Benzene3-Acetylphenanthrene47%Not specified, but minor
Carbon Disulfide3-Acetylphenanthrene39-50%8%
Chloroform3- and 9-Acetylphenanthrene37% each0.5%

The analysis of the complex mixtures of isomers resulting from phenanthrene acetylation is crucial for understanding regioselectivity. Gas chromatography (GC) is the primary analytical technique employed to separate and quantify the proportions of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes in the product mixture. researchgate.netvurup.sk This method allows for the precise determination of product ratios, which is essential for studying the influence of reaction conditions and for mechanistic investigations. plymouth.ac.uk

The distribution of acetylphenanthrene isomers is governed by a balance between kinetic and thermodynamic control. researchgate.netepa.gov The initially formed product distribution reflects kinetic control, where the rates of reaction at the different positions dictate the outcome. libretexts.org Over time, particularly under conditions where the reaction is reversible, the isomer mixture can equilibrate to favor the most stable isomers, a situation known as thermodynamic control. researchgate.netacs.org

In the acetylation of phenanthrene, computational (PM3) calculations and experimental results indicate that 9-acetylphenanthrene is the kinetically controlled product, meaning it is formed the fastest. researchgate.net In contrast, 2-acetylphenanthrene (B184642) and 3-acetylphenanthrene are the thermodynamically controlled products, being more stable than the other isomers. researchgate.net The reversibility of Friedel-Crafts acylation allows for the rearrangement of initially formed ketones. researchgate.netepa.gov For instance, in carbon disulfide, the initially formed 9- and 1-isomers can gradually convert into the more stable 3- and 2-isomers. rsc.org

Competitive reactivity studies provide quantitative insight into the relative rates of electrophilic attack at the different positions of the phenanthrene ring. Using a competitive Perrier acetylation method with phenanthrene and naphthalene (B1677914) in a chloroform solution, the relative reactivities of the phenanthryl positions have been determined. rsc.org The study reveals a distinct hierarchy of reactivity among the five non-equivalent positions. rsc.org The 3- and 9-positions are the most reactive, followed by the 1- and 2-positions. rsc.org The 4-position is markedly the least reactive, with a relative reactivity of only 0.0085 compared to the 1-position of naphthalene (defined as 1.00). rsc.org This low reactivity is attributed to significant steric hindrance at the 4-position, which impedes the approach of the electrophile. tandfonline.com

PositionRelative Reactivity
1-Naphthyl1.00
3-Phenanthryl0.643
9-Phenanthryl0.616
1-Phenanthryl0.293
2-Naphthyl0.278
2-Phenanthryl0.122
4-Phenanthryl0.0085
Influence of Reaction Conditions and Solvents (e.g., ethylene dichloride, nitrobenzene, nitromethane, benzene, carbon disulfide, chloroform) on Isomer Proportions (1-, 2-, 3-, 4-, and 9-acetylphenanthrenes)

Kinetic versus Thermodynamic Control in Acylation Processes

Alternative and Specialized Synthetic Routes

A more efficient, modern synthesis involves the photocyclization of a substituted stilbene (B7821643) precursor. tandfonline.com This route begins with the synthesis of 3-acetylstilbene. tandfonline.com This intermediate can be prepared from commercially available starting materials like benzyltriphenylphosphonium (B107652) chloride and m-bromobenzaldehyde, which are condensed to form 3-bromostilbene. tandfonline.com The bromo group is then converted to a cyano group, and subsequent reaction with a Grignard reagent (methylmagnesium iodide) followed by hydrolysis yields 3-acetylstilbene. tandfonline.com The crucial step is the photocyclization of 3-acetylstilbene, which produces a mixture of 2-acetylphenanthrene and the desired this compound. tandfonline.com Although this compound is the minor component of this mixture, it can be isolated through chromatographic techniques. tandfonline.com This photochemical approach provides a more direct route to the sterically crowded 4-isomer compared to classical methods. tandfonline.com

Photocyclization Strategies for Substituted Phenanthrenes from Stilbene Derivatives

Photocyclization of stilbene derivatives represents a primary and straightforward method for synthesizing phenanthrenes. nih.gov This reaction proceeds through the light-induced electrocyclic ring-closure of a cis-stilbene (B147466) isomer to form a transient trans-4a,4b-dihydrophenanthrene intermediate. nih.gov This intermediate is typically unstable and readily oxidizes to the corresponding phenanthrene. nih.gov

A key challenge in this method is the inherent instability of the dihydrophenanthrene intermediate, which can revert to the cis-stilbene or participate in side reactions. nih.gov However, researchers have found that functionalizing stilbenes with certain groups, such as amino and boryl groups, can significantly stabilize these intermediates, even allowing for their isolation and characterization. nih.gov

The photocyclization of 3-substituted stilbenes, such as 3-acetylstilbene, 3-cyanostilbene, and 3-bromostilbene, yields a mixture of 4-substituted and 2-substituted phenanthrenes. tandfonline.com In these cases, the 2-substituted isomer is the major product, while the desired 4-substituted phenanthrene, including this compound, is the minor component. tandfonline.com The separation of these isomers can be achieved through chromatographic techniques. tandfonline.com

To improve the efficiency and scalability of this reaction, continuous flow photocyclization methods have been developed. scienceopen.comresearchgate.net These flow systems allow for better control over reaction conditions, leading to higher yields and cleaner reactions compared to traditional batch processes. scienceopen.com The use of iodine as a catalyst is common in these reactions, as it promotes the oxidative cyclization. oup.comnih.gov Tetrahydrofuran can be employed as a scavenger for the hydroiodic acid generated during the process. oup.com

PrecursorProduct(s)Yield DataReference
3-AcetylstilbeneThis compound & 2-Acetylphenanthrene~70% total yield tandfonline.com
3-Cyanostilbene4-Cyanophenanthrene & 2-Cyanophenanthrene~90% total yield tandfonline.com
3-Bromostilbene4-Bromophenanthrene & 2-Bromophenanthrene~90% total yield tandfonline.com

Multi-Stage Synthesis Pathways and Yield Optimization

Another approach to access this compound is through the conversion of 4-cyanophenanthrene. tandfonline.com However, the conversion of the nitrile group to a ketone is often inefficient due to the significant steric hindrance at the 4-position. tandfonline.com

Yield optimization is a critical aspect of these multi-stage syntheses. For instance, in the Bardhan-Sengupta synthesis, the initial condensation of the potassium enolate of ethyl cyclohexanone-2-carboxylate with β-phenethyl bromide was reported with a 48% yield. zenodo.org Subsequent investigations have shown that the choice of solvent and base can significantly impact the yield of this alkylation step. zenodo.org

Palladium-Catalyzed Reactions Leading to Acetylphenanthrene Derivatives

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex aromatic systems, including acetylphenanthrene derivatives. These methods often offer high selectivity and functional group tolerance.

One such strategy involves a one-pot synthesis of phenanthrenes through a step-wise Suzuki-Miyaura coupling reaction followed by an intramolecular aldol (B89426) condensation. nih.gov In this approach, a phenyl propanone derivative is coupled with a (2-formylphenyl)boronic acid using a palladium catalyst, such as Pd(PPh₃)₄, with a suitable base and ligand. nih.gov This sequence efficiently constructs the phenanthrene core.

Another palladium-catalyzed method utilizes the cyclization of alkyne intermediates. For example, alkyne precursors can undergo a 6-endo-dig cyclization catalyzed by platinum chloride (PtCl₂) to form acetylphenanthrenes. nih.gov While this specific example uses platinum, palladium catalysts are also widely used for similar intramolecular additions of various groups across acetylene (B1199291) bonds to form heterocyclic and carbocyclic systems. iupac.org

Furthermore, a palladium-catalyzed hydrogen transfer reaction of 4'-(phenylethynyl)acetophenone has been shown to produce 1-(phenanthrene-3-yl)ethenone, an isomer of acetylphenanthrene. bau.edu.lbresearchgate.net This reaction proceeds through the semi-reduction of the alkyne to an alkene, followed by an electrocyclic ring closure. researchgate.net

Reaction TypeCatalyst/ReagentsKey IntermediatesReference
Suzuki-Miyaura Coupling/Aldol CondensationPd(PPh₃)₄, Cs₂CO₃, S-PhosPhenyl propanones, (2-formylphenyl)boronic acids nih.gov
Alkyne CyclizationPtCl₂ (or Pd catalysts)Alkyne precursors nih.gov
Hydrogen Transfer/CyclizationPalladium acetylacetonate, Formic acid, Triethylamine4'-(phenylethynyl)acetophenone bau.edu.lbresearchgate.net

General Phenanthrene Derivatization Syntheses

Several classical named reactions provide general routes to the phenanthrene skeleton, which can then be further functionalized to yield acetylphenanthrene isomers.

The Bardhan-Sengupta synthesis is a well-established method for constructing the phenanthrene ring system. ias.ac.inrsc.org This synthesis involves the condensation of ethyl cyclohexanone-2-carboxylate with a β-arylethyl bromide, followed by cyclodehydration and dehydrogenation. ias.ac.inquimicaorganica.org A key advantage of this method is its regiospecificity, avoiding the formation of isomers that can occur in other cyclization reactions. quimicaorganica.org Modifications to this synthesis have been explored to improve yields and overcome challenges such as the hydrolysis of intermediate ketoesters. zenodo.orgacs.org

The Haworth synthesis is another versatile method that typically starts with the Friedel-Crafts acylation of naphthalene with succinic anhydride. quimicaorganica.orgspcmc.ac.inquimicaorganica.org This is followed by a series of reduction and cyclization steps to form the phenanthrene core. drugfuture.com A drawback of the Haworth synthesis is that the final cyclization can lack selectivity, potentially leading to isomeric products. quimicaorganica.orgquimicaorganica.org The reaction conditions, particularly temperature, can influence the position of the initial acylation on the naphthalene ring. quimicaorganica.org

These classical methods, while foundational, have paved the way for the development of more modern and efficient synthetic strategies for accessing specific phenanthrene derivatives like this compound.

Spectroscopic and Structural Elucidation of 4 Acetylphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.

The ¹H-NMR spectrum provides detailed information about the chemical environment of protons within a molecule. oregonstate.edu In acetylphenanthrenes, the position of the acetyl group significantly influences the chemical shifts of the aromatic protons. researchgate.net The Friedel-Crafts acetylation of phenanthrene (B1679779) can yield a mixture of isomers, including 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes, with the product distribution being highly dependent on the reaction conditions. researchgate.net

The chemical shifts for the protons of acetylphenanthrene isomers are distinct and allow for their identification. The values are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). oregonstate.edu Aromatic protons generally resonate in the range of 6.0-8.5 ppm. orgchemboulder.com For instance, in a related compound, 3-acetylphenanthrene (B1329424), the proton signals are observed at specific chemical shifts, which can be assigned using techniques like H-H COSY. chemicalbook.com

Table 1: Representative ¹H-NMR Chemical Shifts for Aromatic Protons in an Acetylphenanthrene Isomer (3-acetylphenanthrene in CDCl₃)

Assign.Shift (ppm)
A9.230
B8.704
C8.071
D7.860
E7.855
F7.782
G7.680
J7.680
K7.609
L (CH₃)2.739
Data sourced from ChemicalBook. chemicalbook.com

Variable temperature (VT) NMR spectroscopy is an essential tool for studying dynamic processes in molecules, such as bond rotation. oxinst.comresearchgate.net In sterically hindered molecules like 4-acetylphenanthrene, rotation around certain bonds can be restricted. researchgate.netwarwick.ac.uk This restricted rotation can lead to the observation of distinct signals for atoms that would be equivalent under conditions of free rotation. d-nb.infocopernicus.org As the temperature is increased, the rate of rotation increases, and these distinct signals may broaden and eventually coalesce into a single averaged signal. oxinst.comd-nb.info By analyzing the changes in the NMR spectrum with temperature, the energy barrier for the bond rotation can be determined. copernicus.org For example, in some systems, barriers to rotation can range from 10 to 18 kcal/mol. warwick.ac.uk

Proton NMR (¹H-NMR) Analysis of Isomeric Structures and Chemical Shifts

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification (e.g., Carbonyl stretching)

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. specac.comlibretexts.org The carbonyl (C=O) group of a ketone gives rise to a strong and sharp absorption band in the IR spectrum. spectroscopyonline.com For simple ketones, this stretching vibration typically appears in the range of 1710 to 1740 cm⁻¹. msu.edu

Conjugation of the carbonyl group with an aromatic ring, as is the case in this compound, lowers the stretching frequency by approximately 30 to 40 cm⁻¹. spectroscopyonline.commsu.edu Therefore, the carbonyl stretching peak for this compound is expected to be observed at a lower wavenumber compared to a non-conjugated ketone. For example, the carbonyl stretch in acetophenone, an aromatic ketone, is observed at 1686 cm⁻¹. spectroscopyonline.com

Table 2: Typical Infrared Absorption Frequencies for Ketones

Functional GroupVibrationCharacteristic Absorption (cm⁻¹)
Ketone (C=O)Stretch1715 ± 7
Aromatic Ketone (C=O)Stretch~1685
Data compiled from various spectroscopic resources. spectroscopyonline.commsu.edu

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. gatech.edu The molecular formula of this compound is C₁₆H₁₂O, corresponding to a molecular weight of approximately 220.27 g/mol . scbt.com In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are detected. gatech.edu

The fragmentation pattern is a unique fingerprint of a molecule and can be used for structural elucidation. For ketones, a common fragmentation pathway is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. csbsju.edu In the case of acetylphenanthrenes, this can lead to the formation of characteristic fragment ions. For example, in the mass spectrum of 2-acetylphenanthrene (B184642), prominent peaks are observed at m/z values of 205 and 177, corresponding to the loss of the methyl group and the entire acetyl group, respectively. nih.gov

Table 3: Key Mass Spectrometry Data for an Acetylphenanthrene Isomer (2-acetylphenanthrene)

m/zRelative IntensityProbable Fragment
22075.40[M]⁺ (Molecular Ion)
20599.99[M-CH₃]⁺
17753.80[M-COCH₃]⁺
Data sourced from PubChem. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Isomer Geometries

The acetylation of phenanthrene, a common method for synthesizing acetylphenanthrene isomers, does not typically yield a single product. Instead, Friedel-Crafts acetylation results in a mixture of positional isomers, including 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes. researchgate.net The elucidation and separation of these isomers are critical for understanding their individual properties.

The distribution of these isomers is highly dependent on the reaction conditions. For instance, the choice of solvent significantly influences the final product ratio. In ethylene (B1197577) dichloride, 9-acetylphenanthrene (B180964) is the major product, whereas in nitrobenzene (B124822) or nitromethane (B149229), the 3-isomer predominates. researchgate.net The use of chloroform (B151607) as a solvent can lead to nearly equal amounts of the 3- and 9-isomers. researchgate.net Furthermore, these acetylation reactions can be reversible, with certain isomers gradually converting into more stable forms under specific conditions. For example, in carbon disulphide, the 9- and 1-isomers can rearrange to the 3- and 2-isomers over time. researchgate.net

The identification and quantification of these closely related isomers in the resulting mixture are typically achieved through chromatographic techniques, such as gas chromatography. researchgate.net While geometric isomerism, such as (E) and (Z) configurations, is common in compounds with carbon-carbon double bonds, the discussion of isomerism in acetylphenanthrenes primarily revolves around the position of the acetyl group on the aromatic phenanthrene skeleton. uomphysics.netlibretexts.org The specific geometry of each positional isomer dictates its steric and electronic properties, which in turn influence its reactivity and photophysical behavior.

Table 1: Influence of Solvent on Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene

Solvent1-isomer (%)2-isomer (%)3-isomer (%)4-isomer (%)9-isomer (%)
Ethylene Dichloride24--54
Chloroform18-370.537
Nitromethane-2764--
Carbon Disulphide--39-508-
Data sourced from a study on Friedel-Crafts acylations of phenanthrene. researchgate.net

Photophysical Spectroscopy of Acetylphenanthrene Derivatives

The extended π-conjugated system of the phenanthrene core imparts distinct photophysical properties to its acetyl derivatives. These properties, particularly absorption and emission, are sensitive to the molecular structure, including the substitution pattern on the aromatic ring.

Absorption and Emission Spectral Characteristics (e.g., Fluorescence)

Acetylphenanthrene derivatives exhibit characteristic absorption spectra in the ultraviolet (UV) region. Research on a poly(vinylmethylsiloxane) polymer modified with 9-acetylphenanthrene revealed multiple absorption peaks. acs.org The most intense absorption occurred at 256 nm, with lower intensity peaks observed at 290 nm, 301 nm, and 350 nm. acs.org

Upon excitation at wavelengths corresponding to their absorption bands (e.g., 325-335 nm), these compounds display fluorescence. acs.org The emission for the 9-acetylphenanthrene derivative is centered in the 380-390 nm range. acs.org This fluorescence is a key characteristic, stemming from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The energy difference between the absorbed and emitted light, known as the Stokes shift, is a result of energy loss through processes like vibrational relaxation before fluorescence occurs. mdpi.com

Table 2: Spectral Properties of a 9-Acetylphenanthrene Derivative

PropertyWavelength/Value
UV Absorption Maxima (λ_max)256 nm, 290 nm, 301 nm, 350 nm
Excitation Wavelength325-335 nm
Fluorescence Emission Maximum380-390 nm
Data from a study on a polymer chemically modified with 9-acetylphenanthrene. acs.org

Influence of Substituents on Photophysical Properties

The photophysical properties of acetylphenanthrene derivatives are significantly influenced by the position of the acetyl group and the presence of other substituents. researchgate.net Studies on a series of difluoroboronated β-diketones derived from 1-, 2-, 3-, and 9-acetylphenanthrene demonstrate a strong dependence of fluorescence quantum yield (Φf) on the substitution position. rsc.org

The fluorescence quantum yield, which measures the efficiency of the fluorescence process, varies considerably among these isomers. The derivative with the phenanthrene moiety attached at the 3-position (3-Phe@Ph) exhibits the highest fluorescence quantum yield (0.81 in acetonitrile). rsc.org In stark contrast, the 2-substituted derivative (2-Phe@Ph) shows the lowest quantum yield (0.07 in the same solvent). rsc.org This variation is attributed to how the substituent position affects the electronic transition moments of the phenanthrene skeleton. researchgate.netrsc.org For instance, substituents that enhance the transition moment along the short axis of the phenanthrene molecule tend to increase fluorescence activity. researchgate.net These findings underscore the critical role of isomeric structure in tuning the photoluminescent properties of these compounds for potential applications in materials science and optical probes. rsc.org

Table 3: Fluorescence Quantum Yields (Φf) of Phenanthrene Derivatives in Acetonitrile

CompoundSubstitution PositionFluorescence Quantum Yield (Φf)
3-Phe@Ph3-phenanthryl0.81
2-Phe@Ph2-phenanthryl0.07
Data from a study on fluorescent difluoroboronated β-diketones. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Energetic and Stability Analysis

DFT has become a cornerstone for analyzing the energetic landscapes of chemical reactions. It is particularly useful for studying the stability of different isomers and the intermediate structures that govern reaction pathways.

In the context of phenanthrene (B1679779) acylation, DFT calculations are employed to determine the relative stabilities of the possible isomeric products and their corresponding σ-complex (Wheland intermediate) precursors. researchgate.net The study of acetylphenanthrenes and related polycyclic aromatic hydrocarbons (PAHs) shows that the relative energies of these species are crucial for understanding the final product distribution. researchgate.net For instance, calculations on the isomers of acetyl-9H-fluorene were performed at the DFT B3LYP/6-31G** level of theory to compute total energies. researchgate.net

The stability of the σ-complex intermediate is a key factor in determining the regioselectivity of electrophilic aromatic substitution on phenanthrene. libretexts.org For 1-substitution (or α-substitution), the positive charge in the intermediate can be delocalized over two positions while retaining a complete aromatic benzene (B151609) ring, leading to greater stability compared to the intermediate for 2-substitution (or β-substitution). libretexts.org Theoretical calculations confirm that the net loss in stabilization energy during the first step of electrophilic substitution decreases progressively for larger polycyclic aromatic hydrocarbons, explaining their increased reactivity compared to benzene. libretexts.org DFT methods have been shown to predict the regioisomer distribution in electrophilic aromatic substitution reactions by calculating the relative stabilities of these σ-complex intermediates, with an accuracy of about 1 kcal/mol for halogenations. researchgate.net

Table 1: Theoretical Stability Ordering of Acyl-PAH Intermediates and Products

Molecule Type System Stability Order (from most to least stable) Calculation Method
Ketones Acetylanthracenes (AcAN) 2-AcAN > 1-AcAN > 9-AcAN Ab initio MP2/6-31(d)
O-Complexes Acetylanthracenes (AcAN) 9-AcAN > 1-AcAN > 2-AcAN Ab initio MP2/6-31(d)
O-Protonated Ketones Acetylanthracenes (AcAN) 2-AcAN > 1-AcAN > 9-AcAN Ab initio MP2/6-31(d)

Data sourced from a study on the reversibility of Friedel-Crafts acylations of PAHs. researchgate.net

Gibbs free energy (ΔG) calculations are essential for predicting the spontaneity and equilibrium position of a reaction under specific conditions. libretexts.org By computing the Gibbs free energies of reactants, transition states, and products, chemists can construct detailed energy profiles for reaction pathways. researchgate.net

For example, DFT calculations have been used to compute the Gibbs free energies at 298K for the five isomeric monoacetyl-9H-fluorenes and the four σ-complexes leading to their formation. researchgate.net Such calculations help to elucidate whether a reaction is under kinetic or thermodynamic control. Similarly, Gibbs free energy calculations for a phenanthrene-extended phenazine (B1670421) dication estimated its aromatic resonance energy to be 33.3 kcal/mol, indicating a significant degree of stabilization. acs.orgunits.it These computational approaches are directly applicable to understanding the acylation of phenanthrene, where different reaction pathways can lead to isomers like 4-acetylphenanthrene. The energy profile for the transmethylation of phenanthrene, for instance, has been mapped out using Gibbs free energies to compare the relative stabilities of intermediates and products. researchgate.net

Relative Stabilities of Isomeric Products and Reaction Intermediates (σ-Complexes)

Semi-Empirical and Ab Initio Methods for Mechanistic Predictions (e.g., PM3 calculations)

Semi-empirical and ab initio methods provide a valuable framework for predicting reaction mechanisms, offering a balance between computational cost and accuracy. uni-muenchen.de Methods like PM3, AM1, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation and are parameterized using experimental data to calculate heats of formation. uni-muenchen.de

The Friedel-Crafts acylation of phenanthrene can yield a mixture of isomers, including 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes, with the product ratio being highly dependent on reaction conditions. researchgate.net Computational methods are critical for untangling the roles of kinetic and thermodynamic control in these reactions.

Semi-empirical PM3 calculations have been successfully used to predict the outcome of phenanthrene acetylation. researchgate.net These calculations predicted that 9-acetylphenanthrene (B180964) is the kinetically controlled product, formed fastest, while 2-acetylphenanthrene (B184642) and 3-acetylphenanthrene (B1329424) are the thermodynamically controlled products, being more stable. researchgate.net This theoretical prediction is in accordance with experimental observations where rearrangements between the isomers occur. researchgate.net The distinction is crucial, as the initially formed product may not be the most stable one, and under certain conditions, it can isomerize to the thermodynamic product. researchgate.net

Table 2: Predicted Control in the Acetylation of Phenanthrene

Product Isomer Predicted Control Type Computational Method
9-Acetylphenanthrene Kinetic PM3
2-Acetylphenanthrene Thermodynamic PM3
3-Acetylphenanthrene Thermodynamic PM3

Data sourced from a study on the reversibility of Friedel-Crafts acetylation of phenanthrene. researchgate.net Note: this compound is often formed in smaller quantities and is subject to steric hindrance.

The mechanism of electrophilic aromatic substitution (SEAr) on phenanthrene is complex due to the multiple non-equivalent positions available for attack. libretexts.org Theoretical methods are used to predict the most likely sites of substitution. Frontier Molecular Orbital (FMO) theory, often using results from semi-empirical methods like the Extended Hückel method or ab initio calculations, is a common approach. wustl.eduwustl.edu This analysis typically focuses on the Highest Occupied Molecular Orbital (HOMO) of the aromatic compound, as its interaction with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO) is key to the reaction. wustl.eduwustl.edu

For phenanthrene, these calculations help to explain why substitution patterns can change dramatically with different reagents and solvents. libretexts.org For example, in Friedel-Crafts acylation, the use of carbon disulfide as a solvent favors the 1-isomer, while nitrobenzene (B124822) favors the 2-isomer. libretexts.org Computational studies can model these solvent effects and the nature of the electrophile (e.g., a free acetyl cation versus a bulkier acylating agent complex) to understand these shifts in regioselectivity. researchgate.net

Prediction of Kinetic versus Thermodynamic Control in Acylation Reactions

Quantum Chemical Prediction of Chiroptical Properties

While this compound itself is not chiral, related phenanthrene-based structures, such as helicenes, possess unique helical chirality that gives rise to strong chiroptical properties like optical rotation (OR) and circular dichroism (CD). acs.orgresearchgate.net The principles and computational methods used to study these molecules can be extended to understand potential chiral derivatives or interactions of this compound.

Quantum chemical calculations, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting and interpreting the chiroptical properties of chiral molecules. acs.orgresearchgate.net According to the Rosenfeld equation, the rotational strength of a molecule, which determines its CD signal, depends on the electric and magnetic dipole transition moments. acs.org Theoretical calculations can compute these properties for electronic transitions, allowing for the prediction of CD spectra. acs.org This has been applied successfully to various helicenes, where the relationship between the helical structure (P- or M-helicity) and the sign of the CD bands can be established. acs.orgresearchgate.net Such computational analysis is invaluable for assigning the absolute configuration of chiral molecules and for designing new materials with specific optical properties. researchgate.net

Rotational and Dipole Strengths in Helical Derivatives

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Systems

The spatial arrangement of atoms and the dynamic behavior of molecules are fundamental to their chemical reactivity and physical properties. Conformational analysis and molecular dynamics simulations are the principal computational tools used to explore these aspects in aromatic systems like this compound. researchgate.net

Conformational analysis of acetylphenanthrenes has been performed using a combination of experimental techniques, such as X-ray crystallography, and quantum chemical calculations. researchgate.net Theoretical methods like PM3 and Density Functional Theory (DFT) have been used to calculate the total energies and Gibbs free energies of various acetylphenanthrene isomers to predict their relative stabilities. researchgate.net These studies indicate that the distribution of products in synthesis can be under either kinetic or thermodynamic control, with calculations predicting that 2- and 3-acetylphenanthrene are the thermodynamically favored products, while 9-acetylphenanthrene is the kinetically controlled product. researchgate.net The analysis of the conformational space helps to elucidate structure-reactivity relationships. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the movement of atoms in a molecule or system over time. nih.govnih.gov For an aromatic compound like this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of solvent molecules, and applying a force field to calculate the forces between atoms. nih.govwikipedia.org The simulation would then solve the equations of motion to track the trajectory of each atom. This provides detailed information on:

The rotational freedom and preferred orientation of the acetyl group relative to the phenanthrene ring system.

The flexibility of the aromatic backbone.

Intermolecular interactions, such as stacking or hydrogen bonding, in a condensed phase or solution. rsc.org

The solvation structure around the molecule. nih.gov

By analyzing these trajectories, researchers can understand the conformational landscape and dynamic behavior of this compound under various conditions. rsc.org

Advanced Applications in Chemical Research

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The term "building block" in chemistry refers to molecules with reactive functional groups that are used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.comwikipedia.org 4-Acetylphenanthrene fits this description perfectly, serving as a foundational component in the synthesis of a wide array of organic compounds. lookchem.com Its utility as a synthetic intermediate is well-documented, providing a starting point for the construction of intricate molecular designs. researchgate.net

Construction of Complex Molecular Architectures

The sterically hindered nature of this compound presents both challenges and opportunities in organic synthesis. tandfonline.comresearchgate.net Despite its hindered structure, it serves as a key starting material for creating complex molecules. lookchem.com For instance, it has been utilized in the synthesis of various phenanthrene (B1679779) derivatives, which are important motifs in many biologically active compounds and functional materials. scispace.com The acetyl group can be chemically modified through a variety of reactions, such as oxidation to form phenanthrene-2-carboxylic acid, which is a crucial intermediate in several synthetic pathways. The phenanthrene core itself provides a rigid and planar scaffold, which is desirable for building well-defined three-dimensional structures.

Precursors for Polymeric Materials and Liquid Crystals

The application of this compound extends to the field of polymer chemistry and materials science. It can serve as a precursor for the synthesis of specialized polymeric materials. researchgate.netlatep.es For example, copolymers incorporating 2-aceto-1,3-phenanthrenylene units, derived from 2-acetylphenanthrene (B184642), have been shown to possess high glass transition temperatures and increased thermal stability. researchgate.net The inherent properties of the phenanthrene unit, such as its aromaticity and rigidity, can be imparted to the resulting polymers, leading to materials with enhanced characteristics.

Furthermore, phenanthrene derivatives are known to be components of liquid crystals. The rod-like shape of the phenanthrene structure is conducive to the formation of liquid crystalline phases. While direct use of this compound in liquid crystals is not extensively documented, its derivatives are employed in the synthesis of liquid crystal compounds. For instance, derivatives of 4-bromo-p-terphenyl, which can be prepared through multi-step syntheses, are used to create liquid crystal materials. google.com

Exploration in Materials Science for Novel Property Development

In materials science, there is a continuous search for new compounds with unique properties for various applications. lookchem.com this compound and its derivatives are being explored for the development of novel materials. core.ac.uk The photoluminescent properties of phenanthrene derivatives make them valuable for creating new photoluminescent materials. For instance, charge-transfer cocrystals formed from acetyl phenanthrene and an acceptor molecule have been shown to be luminescent. researchgate.netdiva-portal.org Additionally, the introduction of phenanthrene derivatives can be used to modify the properties of other materials. For example, interaction with titanium dioxide has been shown to reduce the material's band gap, enhancing its photocatalytic efficiency. Such materials have potential applications in organic electronic devices, including as hole-transport or hole-injection materials. google.com

Research into Biological Activities of Derivatives in Pre-Clinical Models

The phenanthrene nucleus is a common scaffold in many biologically active natural products and synthetic drugs. scispace.comresearchgate.net This has spurred research into the biological activities of derivatives of this compound in preclinical models, with the aim of developing new therapeutic agents.

Synthesis and Evaluation of Fluoroquinolone Analogues with Modified Biological Profiles (e.g., Antibacterial Effects in in vitro studies)

Fluoroquinolones are a major class of synthetic antibacterial agents. nih.gov Researchers have synthesized novel analogues of fluoroquinolones, such as norfloxacin (B1679917), ciprofloxacin, and gatifloxacin (B573), by introducing bulky phenanthrene moieties derived from acetylphenanthrene. nih.govscilit.com The goal of these modifications is to alter the biological profiles of the parent drugs, potentially overcoming bacterial resistance or improving efficacy. cnr-ist.fr

In one study, novel N-piperazinyl fluoroquinolones were prepared with a 2-oxo-2-(phenanthren-2-yl)ethyl group. nih.gov The antibacterial activity of these new compounds was evaluated in vitro against a panel of Gram-positive and Gram-negative bacteria. While many of the synthesized derivatives showed lower antibacterial effects compared to the parent drugs, some exhibited promising activity. For example, the 3-acetylphenanthrene (B1329424) analogue of norfloxacin was found to be more effective against E. coli and K. pneumonia on a molar concentration basis. nih.gov

Below is a table summarizing the in vitro antibacterial activity of a synthesized phenanthrene derivative of gatifloxacin.

CompoundOrganismMIC (μg/mL)
Gatifloxacin Derivative (7c) Staphylococcus aureus6.25
Staphylococcus epidermidis6.25
Escherichia coli12.5
Klebsiella pneumoniae12.5
Pseudomonas aeruginosa>50

Data sourced from Shamsa et al., 2011. nih.govbrieflands.com

Investigation of New Compounds for Potential Therapeutic Development

Beyond antibacterial agents, derivatives of this compound are being investigated for a range of other potential therapeutic applications. ontosight.ai Phenanthrene derivatives have shown a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. scispace.com

For instance, halogen-substituted phenanthrene β-diketo acids, synthesized from acetylphenanthrene intermediates, have been evaluated as inhibitors of HIV-1 integrase, a key enzyme in viral replication. nih.gov Some of these compounds demonstrated potent inhibitory activity in preclinical studies. nih.gov Specifically, 4-(6-chlorophenanthren-2-yl)-2,4-dioxobutanoic acid was identified as a particularly active compound, inhibiting both the 3'-end processing and strand transfer steps of the integration process. nih.gov These findings suggest that phenanthrene-based compounds could be a promising avenue for the development of new antiviral therapies.

Research has also explored the potential of phenanthrene derivatives as anticancer agents. mdpi.com The planar structure of the phenanthrene ring allows it to intercalate with DNA, potentially disrupting DNA synthesis in cancer cells.

Analytical Chemistry Methodologies

Use as Reference Standards for Quantification of Polycyclic Aromatic Compounds in Environmental and Biological Samples

The accurate quantification of polycyclic aromatic compounds in various matrices is crucial for environmental monitoring and human health risk assessment. In this context, this compound can be utilized as a reference standard, a substance of known purity and concentration, to ensure the accuracy and reliability of analytical measurements.

While certified reference materials (CRMs) for PAHs often include a standard suite of 16 priority pollutants identified by the U.S. Environmental Protection Agency (EPA), specialized applications may require the use of additional PAH derivatives like acetylphenanthrenes to cover a broader range of compounds found in specific samples. nist.gov For instance, the analysis of complex mixtures such as diesel particulate matter may involve the quantification of not only parent PAHs but also their alkylated, nitrated, and oxygenated derivatives. nih.gov Although specific CRMs containing this compound are not as common as those for the 16 priority PAHs, its isomers, such as 9-acetylphenanthrene (B180964), are recognized for their use as reference standards in the detection and quantification of similar polycyclic aromatic compounds. lookchem.com This highlights the principle of using isomer-specific standards for accurate identification and quantification in complex mixtures.

The process of using this compound as a reference standard typically involves the following steps:

Preparation of Calibration Standards: A stock solution of this compound of a precisely known concentration is prepared. This stock solution is then used to create a series of calibration standards of decreasing concentrations through serial dilution.

Instrument Calibration: These calibration standards are analyzed using an analytical instrument, such as a gas chromatograph-mass spectrometer (GC-MS) or a high-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or fluorescence). researchgate.net A calibration curve is generated by plotting the instrument's response against the known concentrations of this compound.

Sample Analysis and Quantification: The environmental or biological sample is then analyzed using the same instrument and method. The concentration of this compound or structurally similar PAHs in the sample is determined by comparing the instrument's response for the sample to the calibration curve.

The table below summarizes the key analytical parameters for the quantification of PAHs using reference standards.

ParameterDescriptionTypical Method
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Analysis of a series of standards of known concentrations.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Statistical analysis of the response of low-concentration standards.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Statistical analysis of the response of low-concentration standards.
Accuracy The closeness of the measured value to the true value.Analysis of certified reference materials or spiked samples.
Precision The degree of agreement among a series of measurements.Repeated analysis of the same sample.

Development of Analytical Techniques for Complex Mixture Characterization

The inherent complexity of environmental and biological samples, which often contain a multitude of structurally similar compounds, necessitates the development of advanced analytical techniques for their characterization. This compound can play a significant role in the development and validation of such methods.

The Friedel-Crafts acetylation of phenanthrene can lead to the formation of various isomers, including 2-, 3-, and 9-acetylphenanthrene, and potentially this compound, depending on the reaction conditions. researchgate.net The presence of these multiple isomers in reaction mixtures or as environmental transformation products underscores the need for high-resolution analytical methods capable of separating and identifying each isomer.

The development of such methods often involves the following:

High-Resolution Chromatography: Techniques like capillary gas chromatography (GC) and ultra-high-performance liquid chromatography (UHPLC) are employed to achieve the separation of closely related isomers. The choice of the chromatographic column's stationary phase is critical for resolving these compounds.

Mass Spectrometry (MS) Detection: Coupling chromatography with mass spectrometry provides not only high sensitivity but also structural information based on the mass-to-charge ratio of the analytes and their fragmentation patterns. This is particularly useful for distinguishing between isomers that may have similar retention times.

For example, in the development of a GC-MS/MS method for the comprehensive analysis of various classes of PAHs, including oxygenated PAHs (OPAHs), this compound could serve as a representative OPAH to optimize extraction, cleanup, and instrument parameters. cedre.fr Its distinct retention time and mass spectrum would allow for its unambiguous identification and quantification, thereby providing a benchmark for the method's capability to analyze other OPAHs in the sample.

The table below outlines common analytical techniques where this compound could be utilized in method development.

Analytical TechniquePrincipleRole of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and semi-volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Target analyte for method development, internal standard for quantification, or a component in a complex mixture for resolution assessment.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Separation of compounds in a liquid phase based on their affinity for a stationary phase. Detection is based on UV absorbance or fluorescence.Reference compound for retention time and response factor determination, or a component in a test mixture to evaluate column selectivity.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Two independent GC separations are coupled to provide enhanced resolving power for extremely complex mixtures.A model compound to demonstrate the increased separation capacity of GCxGC over one-dimensional GC for isomeric mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.